2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

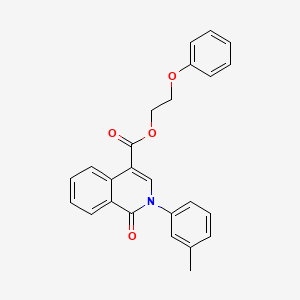

2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is an isoquinoline derivative featuring a 1,2-dihydroisoquinoline core with a ketone group at position 1. The compound is substituted at position 2 with a 3-methylphenyl group and at position 4 with a 2-phenoxyethyl carboxylate ester. The phenoxyethyl ester introduces significant bulk and lipophilicity, while the 3-methylphenyl group contributes electron-donating effects.

Properties

IUPAC Name |

2-phenoxyethyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-18-8-7-9-19(16-18)26-17-23(21-12-5-6-13-22(21)24(26)27)25(28)30-15-14-29-20-10-3-2-4-11-20/h2-13,16-17H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPXHJGTSZMZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline core, followed by the introduction of the phenoxyethyl and methylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often emphasize the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, which can occur through nucleophilic or electrophilic mechanisms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives of the compound, while reduction could produce more reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound may have biological activity, making it a candidate for studies on its effects on various biological systems.

Medicine: Its unique structure could make it a potential lead compound for the development of new pharmaceuticals.

Industry: The compound’s properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to interact with these targets through various binding modes, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison of Isoquinoline Derivatives

*Estimated based on structural analysis.

Key Observations:

3-Chlorophenyl (Compound B) introduces an electron-withdrawing effect, which may increase polarity and reduce solubility . 4-Ethylphenyl (Compound C) provides moderate electron donation and increased hydrophobicity . Nitro-trifluoromethyl anilino (Compound D) combines strong electron-withdrawing groups (NO2, CF3), likely influencing binding interactions in biological systems .

The 2-methoxy-2-oxoethyl ester (Compound C) contains a polar carbonyl group, which may enhance water solubility compared to aryl-containing esters .

Molecular Weight Trends :

- The Target Compound has the highest estimated molecular weight (~411 g/mol), reflecting its larger substituents. Compound D follows closely (~421.3 g/mol) due to its nitro and trifluoromethyl groups.

Research Findings and Implications

- Crystallographic Analysis : Structural determination of similar compounds often employs programs like SHELX and ORTEP (–2), though specific data for the Target Compound are lacking .

- Electronic and Steric Effects : Substituent variations influence electronic properties and steric hindrance, which are critical for drug design. For example, electron-withdrawing groups (e.g., Cl, CF3) may enhance metabolic stability but reduce bioavailability .

- Theoretical Predictions : Computational modeling using tools like SHELXPRO () could predict the Target Compound’s conformation, including ring puckering (as defined in ), though experimental validation is needed .

Biological Activity

The compound 2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenoxyethyl group and a dihydroisoquinoline core, which are significant for its biological activity. The presence of the carboxylate moiety may contribute to its solubility and interaction with biological targets.

Antiproliferative Activity

Research has indicated that isoquinoline derivatives exhibit notable antiproliferative effects against various cancer cell lines. A study evaluating a library of isoquinoline derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

Table 1: Antiproliferative Activity of Isoquinoline Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo... | HCT-116 | XX |

| Isoquinoline Derivative A | HeLa | XX |

| Isoquinoline Derivative B | HCT-116 | XX |

Note: Specific IC50 values for the compound may need to be sourced from experimental data.

The mechanism of action for isoquinoline derivatives often involves the inhibition of key enzymes involved in cell proliferation. For instance, some studies have suggested that these compounds may inhibit topoisomerase I activity, leading to DNA damage and subsequent apoptosis in cancer cells . Molecular docking studies have provided insights into the binding affinities and interactions between these compounds and their targets.

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives:

- Case Study on Cancer Therapy : A clinical trial involving isoquinoline derivatives showed promising results in reducing tumor size in patients with advanced colorectal cancer. The study emphasized the need for further investigation into dosage optimization and combination therapies.

- Case Study on Neuroprotection : Another study reported neuroprotective effects of related compounds against oxidative stress-induced neuronal cell death, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for 2-phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step processes, including:

- Condensation reactions to form the isoquinoline core.

- Esterification to attach the phenoxyethyl group.

- Oxidation/Reduction steps to stabilize functional groups (e.g., ketone formation).

Critical conditions include: - Temperature control (e.g., 80–120°C for cyclization steps).

- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions).

- Catalyst use (e.g., palladium for cross-coupling reactions).

Yield optimization requires careful monitoring of stoichiometry and reaction time .

Q. Which spectroscopic methods are essential for characterizing this compound, and how do they confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies proton/carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm).

- 2D NMR (COSY, HSQC) resolves complex coupling patterns.

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and ester linkages.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass).

Consistency between experimental data and computational predictions (e.g., PubChem-derived spectral simulations) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using statistical experimental design?

- Methodological Answer : Design of Experiments (DoE) frameworks minimize trial-and-error:

- Factorial Designs : Test variables (e.g., temperature, solvent polarity) to identify interactions affecting yield.

- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., pH vs. reaction rate).

- Taguchi Methods : Robust parameter selection for scalable synthesis.

For example, a 2³ factorial design could optimize time (4–8 hrs), temperature (100–120°C), and catalyst loading (1–3 mol%) .

Q. What strategies resolve contradictions in biological activity data observed across studies?

- Methodological Answer : Contradictions may arise from:

- Assay variability (e.g., cell line differences).

- Compound purity (e.g., impurities masking activity).

Mitigation strategies: - Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition + cell viability).

- Structured Replication : Repeat studies under controlled conditions (fixed pH, temperature).

- Meta-Analysis : Pool data from independent studies to identify trends.

For instance, inconsistent cytotoxicity data might require re-evaluation using standardized protocols (e.g., MTT assay with matched cell passage numbers) .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

- Methodological Answer : Advanced computational approaches include:

- Quantum Chemical Calculations :

- DFT (Density Functional Theory) : Models electron distribution to predict reaction pathways (e.g., nucleophilic attack sites).

- Molecular Docking : Screens binding affinities to targets (e.g., kinase enzymes) using software like AutoDock Vina.

- MD (Molecular Dynamics) Simulations : Assess stability of ligand-receptor complexes over time.

These methods guide experimental prioritization (e.g., focusing on high-scoring docking poses) .

Q. What protocols ensure stability during storage and handling of this compound?

- Methodological Answer : Stability is influenced by:

- Moisture Sensitivity : Store in desiccators with silica gel.

- Light Sensitivity : Use amber vials to prevent photodegradation.

- Temperature : Long-term storage at –20°C in inert atmospheres (argon).

Regular HPLC-PDA analysis monitors degradation (e.g., new peaks indicate hydrolysis products) .

Data Contradiction & Analytical Challenges

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Methodological Answer : Steps include:

- Batch Comparison : Overlay NMR/IR spectra to identify deviations (e.g., unexpected peaks).

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates).

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural assignments.

If discrepancies persist, revise synthetic protocols (e.g., extended purification via column chromatography) .

Methodological Frameworks

Q. What advanced techniques validate the compound’s mechanism of action in biological systems?

- Methodological Answer : Integrate:

- Knockout/Knockdown Models : CRISPR-Cas9-modified cell lines to confirm target specificity.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.

- SPR (Surface Plasmon Resonance) : Measures real-time ligand-receptor kinetics.

Correlate findings with in silico predictions to build mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.